3-Chloro-4-iodo-2-methylpyridine
Overview
Description
3-Chloro-4-iodo-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5ClIN. It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 3rd and 4th positions, respectively, and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-2-methylpyridine typically involves halogenation reactions. One common method is the iodination of 3-chloro-2-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to remove halogen atoms.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Scientific Research Applications
3-Chloro-4-iodo-2-methylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodo-2-methylpyridine in chemical reactions involves the reactivity of its halogen substituents. The iodine atom, being more reactive, often participates in substitution reactions, while the chlorine atom can undergo further functionalization. The compound’s effects in biological systems are mediated through its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
- 2-Chloro-4-iodo-3-methylpyridine
- 2-Chloro-3-iodo-4-methylpyridine
- 2-Chloro-4-iodopyridine
Comparison: 3-Chloro-4-iodo-2-methylpyridine is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and biological activities. For instance, the presence of both chlorine and iodine atoms at specific positions allows for selective functionalization and diverse chemical transformations .
Properties
IUPAC Name |
3-chloro-4-iodo-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBVOXJAEZQQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227578-12-2 | |
Record name | 3-chloro-4-iodo-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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